Cas no 647835-93-6 (2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene, 5,5'''''-dibromo-)
647835-93-6 structure
Product Name:2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene, 5,5'''''-dibromo-
CAS No:647835-93-6
MF:C24H12Br2S6
MW:652.55007648468
CID:417111
PubChem ID:22256227
Update Time:2025-04-19
2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene, 5,5'''''-dibromo- Chemical and Physical Properties
Names and Identifiers
-
- 2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene, 5,5'''''-dibromo-
- 2-bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
- 647835-93-6
- SCHEMBL5889177
- DTXSID60623956
- 1~5~,6~5~-Dibromo-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene
-
- Inchi: 1S/C24H12Br2S6/c25-23-11-9-21(31-23)19-7-5-17(29-19)15-3-1-13(27-15)14-2-4-16(28-14)18-6-8-20(30-18)22-10-12-24(26)32-22/h1-12H
- InChI Key: YRKDAWMOXYWSOW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=CC=C(C3=CC=C(C4=CC=C(C5=CC=C(C6=CC=C(S6)Br)S5)S4)S3)S2)S1
Computed Properties
- Exact Mass: 651.76095g/mol
- Monoisotopic Mass: 649.76300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.5
- Topological Polar Surface Area: 169Ų
2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene, 5,5'''''-dibromo- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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